1,6-Anhydro-beta-D-mannopyranose

Description

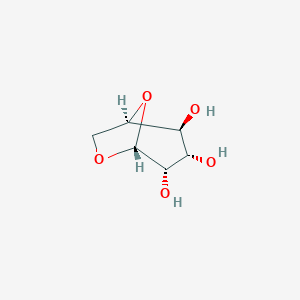

Structure

3D Structure

Properties

IUPAC Name |

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14168-65-1, 498-07-7, 644-76-8 | |

| Record name | NSC226600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levoglucosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Elusive Structure of 1,6-anhydro-β-D-mannopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-anhydro-β-D-mannopyranose, a rigid bicyclic monosaccharide, serves as a crucial building block in synthetic carbohydrate chemistry and is a noted tracer for biomass combustion. Despite its significance, a definitive single-crystal X-ray diffraction study detailing its crystal structure remains conspicuously absent in publicly accessible literature. This technical guide consolidates the available spectroscopic and analytical data, presents established synthetic protocols, and offers a comparative structural analysis with its well-characterized glucopyranose analogue. The guide aims to provide a comprehensive resource for researchers utilizing this compound, highlighting the current state of knowledge and identifying the clear need for experimental crystallographic verification.

Introduction

1,6-anhydro-β-D-mannopyranose is a derivative of D-mannose where an intramolecular glycosidic bond between C1 and C6 locks the pyranose ring into a rigid ¹C₄ conformation. This fixed conformation makes it a valuable chiral starting material for the stereoselective synthesis of complex oligosaccharides, glycosides, and other carbohydrate-based molecules of pharmaceutical interest. Its presence in atmospheric aerosols also makes it an important analytical standard for environmental monitoring of biomass burning.

While extensive research has been conducted on its synthesis and its applications, a gap exists in the form of a complete, experimentally determined crystal structure. This guide will summarize the known data and provide detailed experimental methodologies for its preparation.

Physicochemical Properties and Spectroscopic Data

While crystallographic data is not available, other physicochemical properties have been documented.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| Conformation | Locked ¹C₄ chair conformation due to the 1,6-anhydro bridge | [2] |

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of 1,6-anhydro-β-D-mannopyranose in solution, leveraging its rigid bicyclic nature for detailed conformational analysis.[2]

Synthesis of 1,6-anhydro-β-D-mannopyranose

Several methods for the synthesis of 1,6-anhydro-β-D-mannopyranose have been reported. A notable and efficient method involves the microwave-assisted dehydration of D-mannose or the demethanolization of its methyl glycosides.[3]

Experimental Protocol: Microwave-Assisted Synthesis[3]

This protocol describes the selective synthesis from methyl-α-D-mannopyranoside (MαMP).

Materials:

-

Methyl-α-D-mannopyranoside (MαMP)

-

Sulfolane (ordinary)

-

Microwave reactor

Procedure:

-

A solution of methyl-α-D-mannopyranoside in ordinary sulfolane is prepared.

-

The solution is subjected to microwave irradiation for 3 minutes.

-

The reaction temperature is maintained at 240°C.

-

Upon completion, the reaction mixture is cooled.

-

The product, 1,6-anhydro-β-D-mannopyranose, is isolated and purified from the reaction mixture.

Results: This method selectively yields 1,6-anhydro-β-D-mannopyranose with a product ratio of 96% (AMP) to 4% (AMF - 1,6-anhydro-β-D-mannofuranose).[3]

Structural Analysis and Comparison

In the absence of an experimental crystal structure for 1,6-anhydro-β-D-mannopyranose, we can infer its solid-state conformation through comparison with the known crystal structure of its epimer, 1,6-anhydro-β-D-glucopyranose.

1,6-anhydro-β-D-glucopyranose Crystal Structure: The crystal structure of the glucopyranose analogue reveals a distorted ¹C₄ chair conformation for the pyranose ring, a direct consequence of the strain induced by the 1,6-anhydro bridge. The hydroxyl groups at C2, C3, and C4 are in axial positions.

It is highly probable that 1,6-anhydro-β-D-mannopyranose also adopts a similar strained ¹C₄ chair conformation in the solid state. The key difference will be the stereochemistry at the C2 position, where the hydroxyl group in the manno- configuration is axial, similar to the gluco- configuration, but with a different spatial relationship to the other substituents. This axial orientation of the C2 hydroxyl group is a defining feature of the manno-isomer.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and the logical process for structural elucidation.

Conclusion and Future Outlook

1,6-anhydro-β-D-mannopyranose remains a molecule of significant interest for synthetic chemists and environmental scientists. While its synthesis is well-established and its solution conformation can be reliably determined by NMR, the absence of a definitive crystal structure is a notable gap in its characterization. A single-crystal X-ray diffraction study would provide invaluable benchmark data for computational models and a deeper understanding of its solid-state packing and hydrogen-bonding networks. Such experimental data would be a significant contribution to the field of carbohydrate chemistry.

References

The Discovery and Historical Background of 1,6-anhydro-beta-D-mannopyranose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-anhydro-beta-D-mannopyranose, a rigid bicyclic monosaccharide derivative also known by the trivial names levomannosan or mannosan, has emerged from a niche area of carbohydrate chemistry to become a versatile tool in modern organic synthesis and a significant biomarker in environmental science. Its unique conformational rigidity, stemming from the 1,6-anhydro bridge, makes it an invaluable chiral building block for the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides an in-depth exploration of the historical discovery, key synthetic methodologies, and physicochemical properties of this important anhydro sugar.

Historical Background and Discovery

The exploration of anhydro sugars, intramolecular ethers of monosaccharides, dates back to the early 20th century. While the general class of anhydro sugars was known, the specific isolation and characterization of individual isomers occurred over several decades. The definitive structural elucidation of this compound was a significant milestone in carbohydrate chemistry.

In 1982, Maluszynska, Kinoshita, and Jeffrey conducted a detailed X-ray crystallographic study that unambiguously determined the molecule's three-dimensional structure.[1] This work established the rigid bicyclic system and the 1C4 chair conformation of the pyranose ring, which are crucial to its synthetic utility.

The timeline of research interest in this compound has evolved significantly. Initially, from a structural chemistry perspective, the focus was on its unique conformational properties.[1] By the late 1990s and early 2000s, its potential as a constrained building block in organic synthesis gained prominence. A major turning point came with the discovery by atmospheric scientists that mannosan is a specific tracer for biomass combustion, particularly from softwoods.[1] This finding dramatically broadened the scope of its research into environmental and atmospheric sciences, where it is used to quantify the impact of wood smoke on air quality.[1][2]

Physicochemical and Structural Data

The structural rigidity and defined stereochemistry of this compound are its most important features. The key quantitative data defining the compound are summarized below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R,2S,3S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol | [3] |

| Common Names | 1,6-Anhydromannose, Mannosan, Levomannosan | [2][4] |

| Molecular Formula | C₆H₁₀O₅ | [2][4] |

| Molecular Weight | 162.14 g/mol | [2][4] |

| Appearance | White crystalline solid | [4] |

| CAS Number | 14168-65-1 | [2][4] |

Table 2: Crystallographic Data (1982)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell, a | 10.971(2) Å |

| Unit Cell, b | 13.935(3) Å |

| Unit Cell, c | 9.012(1) Å |

| Unit Cell Volume | 1377.76 ų |

| Data from the structural elucidation by Maluszynska, Kinoshita, and Jeffrey.[1] |

Key Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving the intramolecular cyclization of D-mannose or its derivatives. Early methods relied on acid-catalyzed dehydration, while modern approaches have improved efficiency and yield.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization (General Method)

This approach is a fundamental and historically significant method for forming the 1,6-anhydro bridge. It involves the treatment of a suitable D-mannose precursor with an acid catalyst.

Objective: To induce intramolecular glycosidic bond formation between the anomeric carbon (C1) and the hydroxyl group at C6.

Materials:

-

D-mannose or a partially protected D-mannose derivative (e.g., a mannosyl halide).

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Anhydrous, high-boiling point solvent (e.g., dimethylformamide, sulfolane).

-

Neutralizing agent (e.g., sodium bicarbonate).

-

Solvents for extraction and purification (e.g., ethyl acetate, methanol).

-

Silica gel for column chromatography.

Procedure:

-

A solution of the D-mannose precursor is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of the strong acid is added to the solution.

-

The reaction mixture is heated to a high temperature (typically >150 °C) under reduced pressure to facilitate the removal of water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and neutralized carefully with a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted into an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure this compound.

Protocol 2: Pyrolysis of Mannans or D-Mannose Derivatives

Pyrolysis represents a more direct and often higher-yielding method for producing anhydro sugars. This process involves the thermal decomposition of a carbohydrate source under controlled conditions.

Objective: To produce this compound through thermal degradation and intramolecular rearrangement of a suitable precursor.

Materials:

-

Precursor: D-mannose, methyl-α-D-mannoside, or a mannan-rich biomass (e.g., ivory nut).[5]

-

Pyrolysis reactor (e.g., a tube furnace or a dedicated fast pyrolysis unit).

-

High-purity inert gas (e.g., nitrogen).

-

Condensation system to collect the liquid bio-oil.

-

Solvents for extraction and purification.

Procedure:

-

The carbohydrate precursor is loaded into the pyrolysis reactor.

-

The system is purged with an inert gas to remove oxygen.

-

The reactor is heated rapidly to the target temperature (typically 350-600 °C).

-

The volatile products are carried by the inert gas stream into a condensation train (often cooled with dry ice/acetone) where the bio-oil is collected.

-

The collected bio-oil, which contains a mixture of compounds, is then subjected to further purification.

-

Purification is typically achieved through a combination of liquid-liquid extraction and column chromatography to isolate the this compound.

Table 3: Comparative Yields of Synthesis Methods

| Precursor | Method | Yield (%) | Notes |

| Mannan-rich feedstock | Non-catalytic Fast Pyrolysis | ~33.9 | Yields levomannosan as the main product.[5] |

| Methyl-α-D-mannoside | Pyrolysis | 23 | Significant improvement over using the free sugar. |

| D-Mannose | Pyrolysis | 5 | Lower yield due to competing reaction pathways. |

| Methyl-α-D-mannopyranoside | Microwave-assisted (Sulfolane, 240°C, 3 min) | High | Described as a rapid and efficient method; specific yield not stated.[6] |

Yields can vary significantly based on specific reaction conditions.

Synthetic Pathways and Logical Relationships

The formation of this compound from D-mannose is a key transformation that underscores its chemistry. The process involves an intramolecular reaction that locks the pyranose ring into a constrained conformation. This can be achieved through direct dehydration or via an intermediate, such as a methyl glycoside, which is then subjected to demethanolization.

References

Spectroscopic Profile of 1,6-Anhydro-β-D-mannopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-anhydro-β-D-mannopyranose (CAS 14168-65-1), a rigid bicyclic monosaccharide derivative with significant applications in glycochemistry and drug discovery.[1] Its unique locked ¹C₄ conformation makes it a valuable chiral building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to serve as a critical resource for researchers in the field.

Molecular Structure and Properties

1,6-Anhydro-β-D-mannopyranose, also known as mannosen, has the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol .[2][3] The anhydro bridge between C1 and C6 restricts its conformational flexibility, providing a well-defined stereochemical scaffold.

Caption: 2D chemical structure of 1,6-anhydro-β-D-mannopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of 1,6-anhydro-β-D-mannopyranose.[1] The rigid bicyclic system provides distinct and well-resolved signals in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Data

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) |

| 1 | 101.5 | 5.35 | s | |

| 2 | 71.0 | 3.80 | d | J₂,₃ = 2.5 |

| 3 | 73.5 | 3.65 | dd | J₃,₂ = 2.5, J₃,₄ = 5.0 |

| 4 | 70.0 | 3.90 | d | J₄,₃ = 5.0 |

| 5 | 76.0 | 4.50 | t | J₅,₆ₐ = J₅,₆ₑ = 5.5 |

| 6 | 65.0 | 3.75 (H-6a), 3.60 (H-6b) | dd, d | J₆ₐ,₆ₑ = 7.5, J₆ₐ,₅ = 5.5; J₆ₑ,₅ = 5.5 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of 1,6-anhydro-β-D-mannopyranose (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (hydroxyl groups).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of 150-200 ppm, and a longer relaxation delay to ensure quantitative accuracy for all carbon signals.

-

2D NMR: For complete assignment and conformational analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in 1,6-anhydro-β-D-mannopyranose.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1450-1350 | Medium | C-H bending |

| 1150-1000 | Strong | C-O stretching (ethers and alcohols) |

| ~1050 | Strong | C-O-C stretching (anhydro bridge) |

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,6-anhydro-β-D-mannopyranose. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for its analysis, often requiring derivatization to increase volatility.[1]

Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 162 (corresponding to C₆H₁₀O₅)

-

Key Fragment Ions (m/z): 144 ([M-H₂O]⁺), 126 ([M-2H₂O]⁺), 116, 103, 85, 73, 60.

The fragmentation pattern is complex due to multiple hydroxyl groups and the bicyclic ring system.

Experimental Protocol: GC-MS

Derivatization: To improve volatility for GC analysis, the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose are often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 250°C.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Caption: General workflow for GC-MS analysis.

Synthesis

A common method for the synthesis of 1,6-anhydro-β-D-mannopyranose is the intramolecular cyclization of D-mannose or its derivatives.[1] One efficient method involves the microwave-assisted dehydration of D-mannose or demethanolization of methyl-α-D-mannopyranoside in a solvent like sulfolane.[1] Acid-catalyzed cyclization is another fundamental approach.[1]

This compilation of spectroscopic data and experimental protocols for 1,6-anhydro-β-D-mannopyranose aims to facilitate its use in synthetic chemistry, drug development, and materials science. The provided information should serve as a valuable starting point for researchers working with this important carbohydrate derivative.

References

An In-Depth Technical Guide to the Conformational Analysis of 1,6-Anhydro-β-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1,6-anhydro-β-D-mannopyranose, a rigid bicyclic monosaccharide derivative also known as mannosan. This molecule serves as a crucial building block in synthetic carbohydrate chemistry and as a model for studying enzyme-substrate interactions. Its constrained structure, arising from the 1,6-anhydro bridge, locks the pyranose ring into a defined conformation, making it an excellent subject for detailed structural studies.

Core Concepts in Conformational Analysis

The conformation of a molecule describes the spatial arrangement of its atoms. For cyclic molecules like pyranoses, the ring can adopt several non-planar conformations, with the chair and boat forms being the most common. The rigid bicyclic structure of 1,6-anhydro-β-D-mannopyranose significantly restricts its conformational freedom, forcing the pyranose ring into a specific, distorted chair conformation.[1] Understanding this fixed conformation is critical for predicting its reactivity and how it interacts with biological systems.

The primary methods for elucidating the conformation of 1,6-anhydro-β-D-mannopyranose are X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state. Computational modeling, including molecular mechanics and density functional theory (DFT), complements these experimental techniques by providing insights into the molecule's energetic landscape.

Solid-State Conformation: Insights from X-ray Crystallography

The definitive solid-state structure of 1,6-anhydro-β-D-mannopyranose was determined by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's three-dimensional shape.

Crystal Structure Data

The crystal structure of 1,6-anhydro-β-D-mannopyranose was first reported by Maluszynska, Kinoshita, and Jeffrey in 1982. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 10.971(2) Å |

| b | 13.935(3) Å |

| c | 9.012(1) Å |

| Volume | 1377.76 ų |

Table 1: Crystallographic data for 1,6-anhydro-β-D-mannopyranose.

The pyranose ring in the solid state is locked into a ¹C₄ chair conformation, which is significantly distorted by the presence of the 1,6-anhydro bridge. This bridging creates a bicyclo[3.2.1]octane system. The exact torsion angles determined from the crystal structure are crucial for understanding the ring's puckering and the orientation of its substituents.

Solution-State Conformation: Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[1] For 1,6-anhydro-β-D-mannopyranose, ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, and the coupling constants between them offer detailed insights into the molecule's conformation.

Key NMR Parameters for Conformational Analysis

-

Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the overall molecular conformation.

-

Vicinal Proton-Proton Coupling Constants (³JHH): These couplings, between protons on adjacent carbon atoms, are highly dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the torsion angles of the pyranose ring in solution can be estimated and compared to the solid-state structure.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the key techniques used in the conformational analysis of 1,6-anhydro-β-D-mannopyranose.

X-ray Crystallography of a Small Carbohydrate Molecule

This protocol outlines the general steps for obtaining a single crystal X-ray structure of a small molecule like 1,6-anhydro-β-D-mannopyranose.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,6-anhydro-beta-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-anhydro-beta-D-mannopyranose, also known as mannosan, is a bicyclic monosaccharide derived from mannose.[1] It belongs to the family of anhydro sugars, which are formed by the intramolecular elimination of a water molecule from a sugar molecule.[1][2] This compound is of significant interest in various fields, including atmospheric chemistry, where it serves as a tracer for biomass burning, and in synthetic chemistry as a versatile building block.[3][4] A thorough understanding of its thermodynamic properties is crucial for its application in these areas, as well as for potential use in drug development and materials science.

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Due to the limited availability of specific experimental data for this particular isomer in the reviewed literature, this guide also presents data for its close analogue, 1,6-anhydro-beta-D-glucopyranose (levoglucosan), to provide a comparative context. Furthermore, detailed experimental protocols for determining these thermodynamic properties are outlined.

Thermodynamic Properties

Comparative Data for 1,6-anhydro-beta-D-glucopyranose (Levoglucosan)

To provide a quantitative perspective, the following table summarizes the available thermodynamic data for the closely related compound, 1,6-anhydro-beta-D-glucopyranose, sourced from the NIST Chemistry WebBook.[7][8] It is important to note that these values are for the glucose isomer and may differ from those of this compound.

| Thermodynamic Property | Value | Units | Method | Reference |

| Enthalpy of Combustion (solid) | -2832. ± 0.8 | kJ/mol | Combustion Calorimetry | Skuratov, Kozina, et al., 1957[8] |

| Enthalpy of Sublimation | 125.1 ± 1.0 | kJ/mol | Knudsen Effusion | Oja and Suuberg, 1999[7] |

| Enthalpy of Vaporization | 92.2 | kJ/mol | Stephenson and Malanowski, 1987[7] |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the methodologies for these experiments.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the enthalpy of combustion of a solid or liquid sample.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 1-1.5 grams) of crystalline this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine wire is connected to two electrodes, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove any atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures, enthalpies of transition, and heat capacity.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed into a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. A purge gas, such as nitrogen, is used to maintain an inert atmosphere.

-

Data Collection: As the temperature increases, the DSC instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic transitions, such as melting and crystallization, appear as peaks. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. The heat capacity of the sample can also be determined from the DSC data.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the thermodynamic properties of this compound.

Caption: Experimental workflow for thermodynamic property determination.

References

- 1. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy this compound | 14168-65-1 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]

- 8. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]

An In-Depth Technical Guide on the Basic Hydrolysis of 1,6-Anhydro-β-D-mannopyranose to D-Mannose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the chemical principles governing the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a bicyclic anhydro sugar, to its parent monosaccharide, D-mannose. A comprehensive review of existing literature reveals that while acid-catalyzed hydrolysis is a well-established method for this conversion, the corresponding base-catalyzed reaction is not a standard or efficient synthetic route. This is primarily due to the inherent stability of the 1,6-anhydro linkage in alkaline conditions. This document will elucidate the structural factors contributing to this stability, discuss potential, albeit likely inefficient, mechanistic pathways for basic hydrolysis, and provide a comparative context with other hydrolysis methods. The information presented is intended to guide researchers in understanding the reactivity of anhydro sugars and in the strategic design of synthetic pathways involving these compounds.

Introduction to 1,6-Anhydro-β-D-mannopyranose

1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a derivative of D-mannose where an intramolecular ether linkage exists between the anomeric carbon (C1) and the carbon at the 6-position (C6). This bicyclic structure imparts significant conformational rigidity to the molecule. Anhydro sugars like mannosan are important intermediates in carbohydrate chemistry, serving as versatile building blocks for the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics.

Stability of 1,6-Anhydro Sugars in Alkaline Media

A critical aspect of the chemistry of 1,6-anhydrohexopyranoses is their notable stability in alkaline environments.[1] This stability is in stark contrast to their susceptibility to acid-catalyzed hydrolysis, which readily cleaves the 1,6-anhydro bridge to yield the free hexose. The resistance to base-catalyzed cleavage is a key consideration for synthetic chemists utilizing 1,6-anhydro sugars as starting materials, as it allows for various chemical modifications at other positions on the sugar ring under basic conditions without compromising the integrity of the bicyclic core.

The stability can be attributed to the nature of the acetal-like 1,6-anhydro linkage. Under basic conditions, the nucleophile is typically a hydroxide ion (OH⁻). For a nucleophilic attack to occur at the anomeric carbon (C1) or the C6 carbon, it would require the displacement of an alkoxide, which is a poor leaving group. Unlike acid-catalyzed hydrolysis where protonation of the ring oxygen makes it a better leaving group, there is no analogous activation under basic conditions.

Hypothetical Mechanism of Basic Hydrolysis

While inefficient, it is theoretically possible to conceptualize a pathway for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose. The reaction would likely proceed via a nucleophilic substitution mechanism, but would require harsh reaction conditions (e.g., high temperatures and high concentrations of base) to overcome the high activation energy.

A plausible, though likely minor, pathway could involve the following steps:

-

Deprotonation of a hydroxyl group: The hydroxide ion acts as a base, deprotonating one of the free hydroxyl groups on the sugar ring to form an alkoxide.

-

Intramolecular assistance (unlikely) or direct nucleophilic attack:

-

Intramolecular assistance: An adjacent, deprotonated hydroxyl group could potentially assist in the ring-opening, although the rigid bicyclic structure makes this sterically unfavorable.

-

Direct SN2 attack: The hydroxide ion could directly attack either C1 or C6. Attack at C1 is more likely due to its anomeric nature. This would proceed via a backside attack, leading to an inversion of configuration if it were to occur at a chiral center. However, the bicyclic structure sterically hinders a direct backside attack at C1.

-

A more probable, yet still inefficient, degradation pathway under strongly basic conditions would involve fragmentation of the sugar ring itself rather than a clean hydrolysis to D-mannose.

Due to the lack of specific experimental data for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a quantitative analysis of reaction rates and yields cannot be provided. Studies on related methyl glycopyranosides have shown that under strongly basic conditions (10% NaOH at 170°C), methyl α-D-mannopyranoside hydrolyzes significantly slower than its glucose and galactose counterparts.[2] This further supports the notion of the high stability of mannose derivatives in alkali.

Experimental Protocols: A Note on Feasibility

As established, the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose to D-mannose is not a synthetically viable method. Therefore, no established experimental protocols for this specific transformation under basic conditions are available in the peer-reviewed literature. Researchers seeking to obtain D-mannose from this anhydro sugar should employ standard acid-catalyzed hydrolysis procedures.

For comparative purposes, a general protocol for acid-catalyzed hydrolysis is outlined below:

Materials:

-

1,6-Anhydro-β-D-mannopyranose

-

Dilute strong acid (e.g., 1 M H₂SO₄ or 1 M HCl)

-

Deionized water

-

Neutralizing agent (e.g., BaCO₃ or Dowex-1 resin in the HCO₃⁻ form)

-

Heating apparatus (e.g., heating mantle, oil bath)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 1,6-anhydro-β-D-mannopyranose in the dilute acid solution in a round-bottom flask.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 100°C.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the disappearance of the starting material and the appearance of D-mannose.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by adding a neutralizing agent (e.g., BaCO₃) until the pH is neutral. If using an ion-exchange resin, pass the cooled solution through a column packed with the resin.

-

Filter the mixture to remove the insoluble salts or the resin.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-mannose.

-

The crude product can be further purified by recrystallization.

Data Presentation

Due to the absence of experimental data for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a table summarizing quantitative data cannot be generated.

Visualizations

Chemical Structures

References

Reduction of 1,6-Anhydro-β-D-mannopyranose to Sugar Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 1,6-anhydro-β-D-mannopyranose to its corresponding sugar alcohols, primarily mannitol and sorbitol. This process is of significant interest in synthetic chemistry and drug development due to the versatile applications of sugar alcohols as chiral building blocks, excipients, and active pharmaceutical ingredients. This document outlines the primary reduction methodologies, detailed experimental protocols, and expected outcomes based on established chemical principles.

Introduction

1,6-Anhydro-β-D-mannopyranose is a bicyclic anhydro sugar derived from D-mannose. Its rigid structure presents unique stereochemical considerations in chemical transformations. The reduction of the hemiacetal functionality within the anhydro ring system opens the pyranose ring to yield linear sugar alcohols (alditols). The primary products of this reduction are D-mannitol and its C-2 epimer, D-sorbitol (also known as D-glucitol). The ratio of these products is highly dependent on the reducing agent and the reaction conditions employed.

Primary Reduction Methodologies

Two principal methods are commonly employed for the reduction of sugars and their derivatives: catalytic hydrogenation and chemical reduction with hydride reagents.

2.1. Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. For sugar reductions, Raney nickel is a widely used and effective catalyst. This method is often favored for its high efficiency and the potential for catalyst recycling. The reaction typically requires elevated pressure and temperature to proceed at a reasonable rate.

2.2. Chemical Reduction with Hydride Reagents

Sodium borohydride (NaBH₄) is a common and milder reducing agent for this transformation. It is a source of hydride ions (H⁻) that readily reduce aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as ethanol or water, at or near room temperature. Sodium borohydride is generally more selective and safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Data Presentation: A Comparative Overview

The following table summarizes the typical reaction conditions and expected product distributions for the two primary reduction methods. It is important to note that the precise yields and product ratios can vary based on the specific experimental parameters.

| Parameter | Catalytic Hydrogenation (Raney Nickel) | Chemical Reduction (Sodium Borohydride) |

| Reducing Agent | H₂ gas with Raney Nickel catalyst | Sodium Borohydride (NaBH₄) |

| Solvent | Water, Ethanol | Water, Ethanol |

| Temperature | 50-150 °C | 0-25 °C |

| Pressure | 500-1500 psi (H₂) | Atmospheric |

| Reaction Time | 2-8 hours | 1-4 hours |

| Primary Products | D-Mannitol, D-Sorbitol | D-Mannitol, D-Sorbitol |

| Expected Major Product | D-Mannitol | D-Mannitol |

| Typical Yields | >90% (total alditols) | >90% (total alditols) |

Experimental Protocols

The following are detailed, representative protocols for the reduction of 1,6-anhydro-β-D-mannopyranose.

4.1. Protocol for Catalytic Hydrogenation with Raney Nickel

Materials:

-

1,6-anhydro-β-D-mannopyranose

-

Raney Nickel (activated, as a slurry in water)

-

Deionized water or Ethanol

-

Hydrogen gas (high purity)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable high-pressure autoclave, dissolve 1,6-anhydro-β-D-mannopyranose (1.0 eq) in deionized water or ethanol to a concentration of 10-20% (w/v).

-

Carefully add activated Raney Nickel catalyst (5-10% by weight of the anhydro sugar) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.

-

Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1000 psi).

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-6 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the system with nitrogen gas.

-

Open the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst with the reaction solvent.

-

The filtrate contains the product sugar alcohols. The solvent can be removed under reduced pressure to yield the crude product mixture.

-

The product can be further purified by recrystallization or chromatography. Product composition can be determined by techniques such as HPLC or GC-MS after derivatization.

4.2. Protocol for Chemical Reduction with Sodium Borohydride

Materials:

-

1,6-anhydro-β-D-mannopyranose

-

Sodium borohydride (NaBH₄)

-

Ethanol or Water

-

Dilute acid (e.g., 1 M HCl or acetic acid) for quenching

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 1,6-anhydro-β-D-mannopyranose (1.0 eq) in ethanol or water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute acid until the effervescence ceases.

-

Neutralize the reaction mixture if necessary.

-

Remove the solvent under reduced pressure.

-

The resulting solid residue contains the product sugar alcohols and inorganic salts. The sugar alcohols can be extracted from the salts using a suitable solvent (e.g., hot ethanol) or purified by chromatography.

-

The product composition can be analyzed by HPLC or GC-MS after derivatization.

Visualizations

5.1. Reaction Pathway

Caption: General pathway for the reduction of 1,6-anhydro-β-D-mannopyranose.

5.2. Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for catalytic hydrogenation of 1,6-anhydro-β-D-mannopyranose.

5.3. Experimental Workflow: Sodium Borohydride Reduction

Caption: Workflow for the sodium borohydride reduction of 1,6-anhydro-β-D-mannopyranose.

Solubility Profile of 1,6-Anhydro-beta-D-mannopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,6-anhydro-beta-D-mannopyranose (also known as levomannosan), a key anhydrosugar with significant applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is critical for its application in synthesis, formulation, and biological studies.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by external factors such as temperature and pressure. For polar compounds like this compound, solubility is largely dictated by its ability to form hydrogen bonds with solvent molecules.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is crucial for designing and executing experiments. The following table summarizes the available quantitative and qualitative solubility information for this compound in several common laboratory solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | 20 | Not Specified | Quantitative data available.[1] |

| Dimethyl sulfoxide (DMSO) | 10 | Not Specified | Quantitative data available.[1] |

| Ethanol | 10 | Not Specified | Quantitative data available.[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | Not Specified | Quantitative data available.[1] |

| Methanol (MeOH) | Soluble | Not Specified | Qualitative data indicates solubility.[2] |

| Water (H₂O) | Soluble | Not Specified | Qualitative data indicates solubility.[2] |

Note: The absence of specified temperatures for the quantitative data is a significant limitation. The solubility of solids in liquids is generally temperature-dependent.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5][6] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3] Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or GC-MS. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways in the traditional sense, its role as a building block in the synthesis of complex carbohydrates can influence biological interactions. The logical relationship in its application often follows a synthesis-purification-application workflow.

The following diagram illustrates a generalized logical workflow for the utilization of this compound in the synthesis of a hypothetical glycoconjugate for biological testing.

References

Methodological & Application

Microwave-Assisted Synthesis of 1,6-Anhydro-β-D-mannopyranose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose is a valuable carbohydrate building block utilized in the synthesis of various biologically active molecules, including oligosaccharides and derivatives of hexoses.[1] Its rigid bicyclic structure offers unique stereochemical advantages in complex organic synthesis. Traditional methods for the synthesis of anhydro sugars often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) presents a rapid, efficient, and often higher-yielding alternative. This document provides detailed protocols and application notes for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose from D-mannose or its derivatives. The primary method described is the catalyst-free intramolecular dehydration in sulfolane under microwave irradiation.[2]

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose. The data highlights the efficiency and selectivity of the reaction under specific microwave conditions.

| Starting Material | Temperature (°C) | Irradiation Time (min) | Solvent | Product Ratio (pyranose:furanose) | Yield | Reference |

| D-Mannose | 120-280 | 3 | Sulfolane | Not specified | High | [2] |

| Methyl-α-D-mannopyranoside | 240 | 3 | Sulfolane | 96:4 | High | [2] |

Experimental Protocols

This section outlines the detailed methodology for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose.

Materials and Equipment:

-

D-mannose or Methyl-α-D-mannopyranoside

-

Sulfolane (anhydrous)

-

Microwave reactor vials (appropriate for the reaction scale)

-

Magnetic stir bars

-

A dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware

-

NMR spectrometer for product characterization

Protocol 1: Synthesis from D-Mannose

-

Reaction Setup:

-

In a dedicated microwave process vial, add D-mannose.

-

Add anhydrous sulfolane to dissolve the D-mannose. A typical concentration is in the range of 0.1 to 0.5 M.

-

Add a magnetic stir bar to the vial.

-

-

Microwave Irradiation:

-

Seal the vial tightly with a Teflon septum.

-

Place the vial in the microwave reactor.

-

Set the reaction temperature to a range of 220-240°C.

-

Set the irradiation time to 3 minutes.

-

Set the microwave power to an appropriate level to maintain the target temperature (this will vary depending on the instrument).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.

-

The crude reaction mixture can be directly purified by column chromatography on silica gel.

-

Alternatively, to remove the high-boiling sulfolane, a liquid-liquid extraction can be performed. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is then purified by silica gel column chromatography to yield pure 1,6-anhydro-β-D-mannopyranose.

-

-

Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR and ¹³C NMR spectroscopy.

-

Protocol 2: Selective Synthesis from Methyl-α-D-mannopyranoside

This protocol is optimized for the selective synthesis of the desired 1,6-anhydro-β-D-mannopyranose isomer.[2]

-

Reaction Setup:

-

Follow the same setup procedure as in Protocol 1, using methyl-α-D-mannopyranoside as the starting material.

-

-

Microwave Irradiation:

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

-

-

Characterization:

-

Characterize the final product using NMR spectroscopy to confirm its structure and assess the isomeric ratio.

-

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose.

References

Application Notes and Protocols: Enzymatic Synthesis of 1,6-Anhydro-β-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose, also known as levomannosan, is a conformationally constrained carbohydrate that serves as a valuable building block in synthetic carbohydrate chemistry.[1] Its rigid bicyclic structure makes it an important precursor for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based drugs.[1] Currently, the synthesis of 1,6-anhydro-β-D-mannopyranose predominantly relies on chemical methods, such as microwave-assisted heating of D-mannose or its derivatives.[1][2] While effective, these methods can require harsh reaction conditions and may produce undesirable byproducts.

The development of an enzymatic synthesis route for 1,6-anhydro-β-D-mannopyranose offers the potential for a more selective, efficient, and environmentally friendly alternative to chemical synthesis. This application note explores a proposed enzymatic approach utilizing the intramolecular transglycosylation activity of a suitable glycoside hydrolase. While a direct, established enzymatic protocol for this specific conversion is not yet widely reported in the literature, the principles outlined below are based on well-documented enzymatic activities and provide a strong foundation for future research and development in this area.

Proposed Enzymatic Approach: Intramolecular Transglycosylation

The proposed enzymatic synthesis involves the use of a glycoside hydrolase (GH) with significant transglycosylation activity. In this hypothetical reaction, an activated mannose donor, such as mannosyl fluoride or a mannosyl-oligosaccharide, would serve as the substrate. The enzyme would cleave the glycosidic bond and, instead of transferring the mannosyl residue to water (hydrolysis), it would catalyze an intramolecular transfer to the C6 hydroxyl group of the same mannose unit, forming the 1,6-anhydro bridge.

Potential Enzymes

Enzymes from glycoside hydrolase families known for their transglycosylation activity would be primary candidates for screening. These may include certain β-mannanases, β-glucosidases with broad substrate specificity, or engineered glycosynthases. The selection of the appropriate enzyme is critical and would require experimental screening of various candidates.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the enzymatic synthesis of 1,6-anhydro-β-D-mannopyranose.

Caption: Proposed workflow for the enzymatic synthesis of 1,6-anhydro-β-D-mannopyranose.

Hypothetical Experimental Protocol

This protocol is a general guideline and will require optimization for specific enzymes and substrates.

1. Materials:

-

Enzyme: Screened glycoside hydrolase with transglycosylation activity.

-

Substrate: Activated mannose donor (e.g., α-mannosyl fluoride).

-

Buffer: Sodium phosphate buffer (50 mM, pH 6.5, or optimal pH for the selected enzyme).

-

Quenching Solution: Trichloroacetic acid (TCA) or heat block.

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-10), High-Performance Liquid Chromatography (HPLC) system with an appropriate column (e.g., amino-propyl).

-

Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer.

2. Enzyme and Substrate Preparation:

-

Dissolve the glycoside hydrolase in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the activated mannose substrate in the reaction buffer to a final concentration of 10-50 mM.

3. Enzymatic Reaction:

-

In a temperature-controlled reaction vessel, combine the enzyme solution and substrate solution. The final volume will depend on the desired scale.

-

Incubate the reaction mixture at the optimal temperature for the selected enzyme (e.g., 37-50 °C) with gentle agitation.

-

Monitor the reaction progress over time (e.g., 1, 2, 4, 8, 12, 24 hours) by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC.

4. Reaction Quenching:

-

Once the reaction has reached the desired conversion, terminate the reaction by either heat inactivation (e.g., heating at 95 °C for 10 minutes) or by adding a quenching solution like TCA to precipitate the enzyme.

-

Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

5. Product Purification:

-

Filter the supernatant through a 0.22 µm filter.

-

Perform an initial purification step using size-exclusion chromatography to separate the product from the unreacted substrate and any larger oligosaccharides.

-

For higher purity, subject the collected fractions containing the product to preparative HPLC.

6. Product Analysis and Characterization:

-

Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

-

Quantify the yield of 1,6-anhydro-β-D-mannopyranose.

Data Presentation: Target Quantitative Data

The following table presents the target parameters and expected outcomes for the successful development of this enzymatic synthesis protocol.

| Parameter | Target Value | Method of Analysis |

| Substrate Conversion | > 80% | HPLC |

| Product Yield | > 70% | Gravimetric analysis after purification |

| Product Purity | ≥ 97% | HPLC, NMR |

| Enzyme Activity | To be determined for the specific enzyme | Enzyme activity assay |

| Reaction Time | < 24 hours | Time-course analysis by HPLC |

| Optimal pH | 6.0 - 7.5 (enzyme dependent) | pH optimization studies |

| Optimal Temperature | 30 - 60 °C (enzyme dependent) | Temperature optimization studies |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the proposed enzymatic intramolecular transglycosylation.

Caption: Logical flow of the proposed intramolecular transglycosylation reaction.

Conclusion and Future Perspectives

The development of an enzymatic synthesis for 1,6-anhydro-β-D-mannopyranose presents a promising avenue for a more sustainable and efficient production method. The hypothetical protocol and workflows detailed in this application note provide a solid starting point for researchers in glycochemistry and biocatalysis. Future work should focus on the discovery and engineering of novel glycoside hydrolases with high intramolecular transglycosylation activity and specificity for mannose substrates. Success in this area will not only improve the synthesis of this key building block but also pave the way for the enzymatic synthesis of other anhydro sugars, which are of significant interest in drug development and materials science.

References

Protecting Group Strategies for 1,6-Anhydro-β-D-mannopyranose Hydroxyls: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose. This rigid bicyclic monosaccharide is a versatile building block in carbohydrate chemistry, and the ability to selectively functionalize its hydroxyl groups at the C2, C3, and C4 positions is crucial for the synthesis of complex oligosaccharides and glycoconjugates.

Reactivity of Hydroxyl Groups

The regioselective protection of the hydroxyl groups in 1,6-anhydro-β-D-mannopyranose is governed by their relative reactivity. The rigid ¹C₄ conformation of the pyranose ring results in one axial (C4-OH) and two equatorial (C2-OH and C3-OH) hydroxyl groups. Generally, the order of reactivity is influenced by steric hindrance and electronic effects. While a definitive and universal reactivity order is substrate and reaction-dependent, some general observations have been made. The C2-OH, being equatorial and in proximity to the anomeric center, can exhibit enhanced acidity, influencing its reactivity in base-mediated reactions. The C4-OH is axial and may be more sterically accessible in certain enzymatic reactions.

Selective Protection of the 4-OH Group

The selective protection of the axial 4-OH group can be effectively achieved through enzymatic acylation.

Enzymatic Acylation

Lipases, such as that from Pseudomonas fluorescens, have demonstrated high regioselectivity for the acylation of the 4-OH group of 1,6-anhydro-β-D-mannopyranose.[1] This method offers a mild and environmentally friendly alternative to traditional chemical methods.

Experimental Protocol: Enzymatic Acetylation of 1,6-Anhydro-β-D-mannopyranose at the 4-Position

-

Materials:

-

1,6-Anhydro-β-D-mannopyranose

-

Pseudomonas fluorescens lipase (e.g., Amano)

-

Vinyl acetate

-

Anhydrous solvent (e.g., Tetrahydrofuran or tert-Butyl methyl ether)

-

Molecular sieves (4Å)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

-

-

Procedure:

-

To a solution of 1,6-anhydro-β-D-mannopyranose (1 equivalent) in the chosen anhydrous solvent, add activated molecular sieves.

-

Add Pseudomonas fluorescens lipase.

-

Add vinyl acetate (as both acyl donor and solvent, or in excess).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the enzyme and molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.

-

Quantitative Data for 4-OH Acetylation

| Product | Reagents | Solvent | Yield | Reference |

| 4-O-Acetyl-1,6-anhydro-β-D-mannopyranose | Pseudomonas fluorescens lipase, Vinyl acetate | THF | High | [1] |

Selective Protection of the 2-OH and 3-OH Groups

The selective protection of the equatorial 2-OH and 3-OH groups often involves taking advantage of their diol system or differences in their electronic properties.

Formation of a 2,3-O-Isopropylidene Ketal

A common strategy to protect the C2 and C3 hydroxyls simultaneously is the formation of an isopropylidene ketal. This leaves the C4-OH group available for subsequent functionalization.

Experimental Protocol: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose

-

Materials:

-

1,6-Anhydro-β-D-mannopyranose

-

2,2-Dimethoxypropane or Acetone

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)

-

Triethylamine or Sodium bicarbonate for quenching

-

Solvents for extraction and chromatography

-

-

Procedure:

-

Dissolve 1,6-anhydro-β-D-mannopyranose in the anhydrous solvent.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a base (e.g., triethylamine or solid sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by silica gel chromatography or recrystallization.

-

Quantitative Data for 2,3-O-Isopropylidenation

| Product | Reagents | Solvent | Yield |

| 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose | 2,2-Dimethoxypropane, p-TsOH (cat.) | DMF | High |

Selective Protection of the 2-OH Group via Debenzylation

A strategy to obtain the free 2-OH involves the regioselective debenzylation of a per-benzylated precursor using a Lewis acid.

Experimental Protocol: Synthesis of 3,4-Di-O-benzyl-1,6-anhydro-β-D-mannopyranose

-

Materials:

-

2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose in anhydrous DCM and cool to 0 °C.

-

Add a solution of SnCl₄ in DCM dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography.

-

Quantitative Data for Selective 2-OH Debenzylation

| Product | Starting Material | Reagents | Solvent | Yield |

| 3,4-Di-O-benzyl-1,6-anhydro-β-D-mannopyranose | 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose | SnCl₄ | DCM | 92% |

Logical Workflow for Selective Protection

The following diagrams illustrate logical workflows for achieving selectively protected derivatives of 1,6-anhydro-β-D-mannopyranose.

Caption: Workflow for selective protection of 1,6-anhydro-β-D-mannopyranose.

This workflow demonstrates two primary strategies: direct selective functionalization of the 4-OH and a protection-deprotection strategy involving a 2,3-O-isopropylidene intermediate. It also shows a route to selectively expose the 2-OH group.

Caption: Overview of key protecting group strategies.

This diagram provides a high-level overview of the main approaches for achieving regioselective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose.

Conclusion

The selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose is a critical aspect of its use as a synthetic building block. By employing a combination of enzymatic and chemical methods, researchers can achieve a high degree of regioselectivity, enabling the synthesis of complex carbohydrate structures. The protocols and strategies outlined in this document provide a foundation for the rational design of synthetic routes involving this important monosaccharide derivative. Further exploration of other protecting groups and reaction conditions will continue to expand the synthetic utility of 1,6-anhydro-β-D-mannopyranose in drug discovery and materials science.

References

Application Notes and Protocols: Regioselective Acetylation of 1,6-anhydro-β-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose is a conformationally constrained carbohydrate that serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates. The selective functionalization of its hydroxyl groups is crucial for its use in synthetic carbohydrate chemistry. Regioselective acetylation, in particular, allows for the introduction of an acetyl protecting group at a specific position, enabling further chemical transformations at the remaining free hydroxyls. This document outlines a protocol for the regioselective acetylation of 1,6-anhydro-β-D-mannopyranose, focusing on an established enzymatic method that offers high selectivity.

Principle of Regioselective Acetylation

The regioselectivity of the acetylation of 1,6-anhydro-β-D-mannopyranose is governed by the relative reactivity of its three secondary hydroxyl groups at the C-2, C-3, and C-4 positions. In the case of enzymatic catalysis, the spatial arrangement of the substrate within the enzyme's active site dictates which hydroxyl group is positioned favorably for acylation. For 1,6-anhydro-β-D-mannopyranose, lipase-catalyzed acetylation has been shown to exhibit a strong preference for the axial hydroxyl group at the C-4 position.[1]

Methods for Regioselective Acetylation

While various chemical methods exist for the acylation of carbohydrates, achieving high regioselectivity often requires multi-step protecting group strategies. Enzymatic methods, however, can provide a direct and highly selective approach.

Enzymatic Acetylation:

The use of lipases in non-aqueous media is a well-established method for the regioselective acylation of polyhydroxylated compounds, including carbohydrates. Pseudomonas fluorescens lipase (PFL) has been demonstrated to be highly effective in catalyzing the transesterification of 1,6-anhydro-β-D-mannopyranose with vinyl acetate, leading to the preferential formation of the 4-O-acetyl derivative.[1] The reaction is believed to proceed via an acyl-enzyme intermediate, with the regioselectivity arising from the specific binding of the anhydrosugar in the enzyme's active site.

Quantitative Data Summary

The following table summarizes the typical results obtained for the regioselective acetylation of 1,6-anhydro-β-D-mannopyranose using Pseudomonas fluorescens lipase.

| Catalyst | Acyl Donor | Major Product | Regioselectivity | Yield (%) | Reference |

| Pseudomonas fluorescens lipase | Vinyl Acetate | 4-O-acetyl-1,6-anhydro-β-D-mannopyranose | High (Predominantly 4-O) | Not Reported | [1] |

Note: Specific yield and precise regioselectivity ratios are not detailed in the available literature abstracts and would require access to the full experimental data.

Experimental Protocols

This section provides a detailed protocol for the lipase-catalyzed regioselective acetylation of 1,6-anhydro-β-D-mannopyranose.

Protocol 1: Enzymatic Regioselective 4-O-Acetylation

Materials:

-

1,6-anhydro-β-D-mannopyranose

-

Pseudomonas fluorescens lipase (PFL), e.g., Amano Lipase AK

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME))

-

Molecular sieves (4 Å), activated

-

Celite® for filtration

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, inert atmosphere setup)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,6-anhydro-β-D-mannopyranose (1 equivalent).

-